An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in chemical and pharmaceutical research. The following sections detail its structural and property data, standard experimental protocols for their determination, and a logical visualization of the interplay between these characteristics.
Core Physicochemical Data
The structural and physicochemical properties of 2,5-Dimethylpyrimidin-4-amine are summarized below. It is important to note that while some experimental data for its isomers are available, many properties for the specific 2,5-dimethyl isomer are based on computational models.
| Property | Value | Source Type |
| IUPAC Name | 2,5-dimethylpyrimidin-4-amine | Nomenclature |
| CAS Number | 73-70-1 | Identifier |
| Molecular Formula | C₆H₉N₃ | Structural |
| Molecular Weight | 123.16 g/mol | Calculated |
| Chemical Structure | SMILES: CC1=CN=C(N=C1N)C | Structural |
| InChI: InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | Structural | |
| Melting Point | Data not available. Isomer (2-Amino-4,6-dimethylpyrimidine) melts at 150-154 °C.[1] Isomer (2,6-dimethyl-4-pyrimidinamine) melts at 184-186 °C.[2] | Experimental (Isomers) |
| Boiling Point | Data not available. | - |
| Water Solubility | Predicted to have some solubility based on general amine properties. | Qualitative |
| pKa (acid dissociation constant) | Data not available. Expected to be a weak base. | Predicted |
| logP (Octanol-Water Partition Coefficient) | 0.6 | Computed (XLogP3) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of crystalline amine compounds like 2,5-Dimethylpyrimidin-4-amine are outlined below.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.[3][4][5][6]
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Sample Preparation: A small amount of the dry, finely powdered 2,5-Dimethylpyrimidin-4-amine is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][5] The tube is tapped gently to ensure tight packing of the sample.[3][6]
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Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus. The apparatus is equipped with a thermometer or a digital temperature sensor and a viewing lens to observe the sample.
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Measurement:
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A preliminary rapid heating is performed to determine an approximate melting range.
-
For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[6]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).
-
Boiling Point Determination (Micro Method)
For small sample quantities, a micro boiling point determination is a suitable technique.[7][8][9][10]
-
Apparatus Setup:
-
A few drops of the liquid sample are placed in a small test tube (micro boiling point tube).
-
A capillary tube, sealed at one end, is placed inside the test tube with its open end down.
-
This assembly is attached to a thermometer with the bottom of the test tube level with the thermometer bulb.
-
The entire setup is placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[7][9]
-
-
Measurement:
-
The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]
-
Upon reaching the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
-
Heating is then discontinued. The liquid will begin to cool, and the stream of bubbles will slow down.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]
-
pKa Determination (Potentiometric Titration)
The pKa of an amine, which is a measure of the basicity of the compound, can be determined by potentiometric titration.[11][12][13][14][15]
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Sample Preparation: A precise amount of 2,5-Dimethylpyrimidin-4-amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[11] The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).[12][13]
-
Titration:
-
The solution is placed in a thermostated vessel and stirred continuously. A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.[11][12]
-
After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH against the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the classical approach for its determination.[16][17][18][19][20]
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mixed and shaken vigorously to pre-saturate each phase with the other. The mixture is then allowed to separate completely.[16][18]
-
Partitioning:
-
A known amount of 2,5-Dimethylpyrimidin-4-amine is dissolved in one of the phases (usually the one in which it is more soluble).
-
A precise volume of this solution is added to a known volume of the other pre-saturated phase in a separatory funnel or vial.
-
The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[19] The mixture is then allowed to stand until the two phases are clearly separated.
-
-
Quantification and Calculation:
-
Aliquots are carefully taken from both the n-octanol and the aqueous phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Physicochemical Property Relationships
The physicochemical properties of a molecule like 2,5-Dimethylpyrimidin-4-amine are interconnected and ultimately derive from its fundamental chemical structure. The following diagram illustrates these logical relationships.
Caption: Logical flow from chemical structure to key physicochemical properties.
References
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- 8. ivypanda.com [ivypanda.com]
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- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. researchgate.net [researchgate.net]
